2-((1-benzyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide
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Overview
Description
2-((1-benzyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide is a complex organic compound featuring an imidazole ring substituted with a benzyl group and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-benzyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide typically involves multi-step organic reactions. One common approach is the condensation of 1-benzyl-5-(3-nitrophenyl)-1H-imidazole-2-thiol with N-methylacetamide under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-((1-benzyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH) are typical reagents.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted imidazole derivatives.
Scientific Research Applications
2-((1-benzyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 2-((1-benzyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitrophenyl group can participate in electron transfer reactions, while the imidazole ring can interact with metal ions, influencing the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
- 1-benzyl-5-(3-nitrophenyl)-1H-imidazole-2-thiol
- N-methylacetamide
- 1-benzyl-5-(3-nitrophenyl)-1H-imidazole
Uniqueness
2-((1-benzyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-[1-benzyl-5-(3-nitrophenyl)imidazol-2-yl]sulfanyl-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c1-20-18(24)13-27-19-21-11-17(15-8-5-9-16(10-15)23(25)26)22(19)12-14-6-3-2-4-7-14/h2-11H,12-13H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDNSADNFDMEANL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSC1=NC=C(N1CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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